Boc-(R)-gamma-(4-cyano-benzyl)-L-proline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

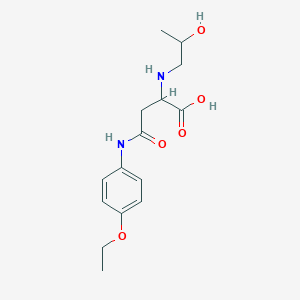

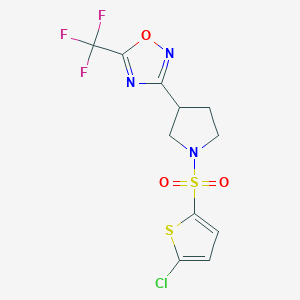

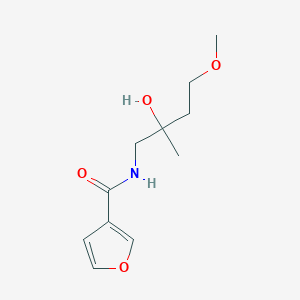

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline, also known as Boc-R-CN-Pro, is an organocatalyst used for asymmetric synthesis of a variety of compounds. It is a chiral proline derivative that can be used to promote enantioselective reactions. It is a highly efficient and cost-effective catalyst for a variety of organic reactions, such as Michael addition, aldol reactions, and Mannich reactions. Boc-R-CN-Pro is a relatively new organocatalyst, and its use in asymmetric synthesis has been growing in recent years due to its high efficiency and low cost.

Wissenschaftliche Forschungsanwendungen

Homopolypeptides and Copolypeptides Synthesis

L-Proline's unique conformational properties due to its cyclized substituted α-amino group have been exploited in synthesizing well-defined homopolypeptides and copolypeptides. The use of Boc-protected amino acids, including derivatives of L-proline, has enabled the synthesis of highly pure N-carboxy anhydrides (NCAs), leading to well-defined poly(L-proline) (PLP) homopolymers and various copolypeptides. This approach has opened new pathways in polymer chemistry and materials science by providing access to polymers with high molecular and compositional homogeneity (Gkikas et al., 2011).

Chiral Separation of Proline Derivatives

The chiral separation of proline derivatives, including Boc-proline, has been extensively studied using high-performance liquid chromatography (HPLC). These studies are crucial for the pharmaceutical industry, where enantiomerically pure compounds are needed. The research has shown that proline derivatives can be separated with good resolution, contributing significantly to the field of chiral analysis and separation science (Zhao & Pritts, 2007).

Catalytic Properties in Organic Synthesis

Boc-L-proline has been identified as a chiral ligand for enantioselective reactions, such as the phenylacetylene addition to aromatic aldehydes. This application demonstrates the utility of proline derivatives in asymmetric catalysis, providing a pathway to synthesize compounds with good yields and enantioselectivities. Such developments are instrumental in advancing the methodologies available for synthesizing chiral molecules (Zhou et al., 2004).

Novel Conjugates for Catalysis

Research into novel O-ferrocenoyl hydroxyproline conjugates showcases the innovative approaches to catalyst design using proline derivatives. These conjugates, protected by the Boc group at the N-terminus, have been studied for their catalytic properties, particularly in aldol addition reactions. Such studies underscore the versatility of proline derivatives in developing new catalytic systems with potential applications in synthetic chemistry (Al-Momani & Lataifeh, 2013).

Conformational Studies and Peptide Synthesis

The synthesis and study of peptides containing proline derivatives have provided insights into peptide conformation and stability. The use of Boc-protected proline in synthesizing peptides has been a critical tool in peptidomimetic chemistry, enabling the design of peptides with specific structural features for research in biochemistry and pharmacology. Such studies contribute to our understanding of peptide behavior and the potential development of therapeutic agents (Karle et al., 1987).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2S,4R)-4-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-4-6-13(10-19)7-5-12/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPKPHIPSKPATG-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2674925.png)

![5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2674927.png)

![3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester](/img/structure/B2674929.png)